Pentachlorostyrene

Radical copolymerization Monomer reactivity ratios Q-e scheme

Pentachlorostyrene (2,3,4,5,6-pentachlorostyrene) is a non-substitutable research monomer and analytical standard. Its five ring chlorines induce steric inhibition of resonance, yielding an Alfrey-Price Q value of 0.22—fundamentally altering copolymerization kinetics versus styrene (Q=1.0). This unique electronic profile makes it irreplaceable for QSRR studies and halogenated copolymer synthesis. With exceptional thermal stability (>24 h at 200°C unpolymerized), it supports high-temperature polymerization without inhibitor removal. As a dominant environmental congener (up to 16,000 ng/g dw) and a specific tracer for dieldrin pyrolysis, pure pentachlorostyrene is mandatory for accurate GC-MS congener-specific quantification—a task octachlorostyrene or hexachlorostyrene standards cannot fulfill. Choose this grade for definitive, compound-specific results.

Molecular Formula C8H3Cl5
Molecular Weight 276.4 g/mol
CAS No. 14992-81-5
Cat. No. B174991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorostyrene
CAS14992-81-5
Synonyms1-Ethenyl-2,3,4,5,6-pentachlorobenzene
Molecular FormulaC8H3Cl5
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl
InChIInChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H
InChIKeyAGOFZVAQMFVJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorostyrene (CAS 14992-81-5) Technical Baseline for Scientific Procurement


Pentachlorostyrene (2,3,4,5,6-pentachlorostyrene, C₈H₃Cl₅, MW 276.37) is a fully ring-chlorinated styrenic monomer belonging to the polychlorostyrene congener family . Distinguished by five chlorine substituents occupying all available aromatic positions, this compound exhibits fundamentally altered electronic and steric properties compared to styrene and lesser-chlorinated analogs [1]. It is primarily sourced as a specialty research chemical, an environmental analytical standard for chlorostyrene congener profiling, and a comonomer for halogenated high-performance polymers .

Why Pentachlorostyrene Cannot Be Replaced by Generic Chlorostyrenes in Critical Applications


Generic substitution among chlorostyrene monomers is precluded by the profound, non-linear impact of chlorination degree and substitution pattern on reactivity, thermal behavior, and environmental fate. Pentachlorostyrene's five ortho- and para-chlorine substituents induce steric inhibition of resonance that drastically reduces its Alfrey-Price Q value (0.22) compared to styrene (Q = 1.0), fundamentally altering copolymerization kinetics [1]. Differential aquatic toxicity spans over two orders of magnitude across congeners (LC₅₀ from 0.034 to >10 mg/L), making toxicological profile highly compound-specific [2]. Furthermore, pentachlorostyrene exhibits a distinct environmental congener distribution pattern compared to octachlorostyrene and hexachlorostyrene isomers, directly impacting its utility as a source-specific tracer in environmental forensics [3].

Pentachlorostyrene: Quantified Differentiation Against Structural Analogs


Radical Reactivity Suppression: Alfrey-Price Q Value Comparison with Styrene

Pentachlorostyrene exhibits a dramatically reduced Alfrey-Price Q value of 0.22, compared to styrene's reference Q of 1.00 [1]. This 78% reduction in the resonance stabilization parameter arises from steric inhibition of resonance: the two ortho-chlorine substituents force the vinyl group out of coplanarity with the aromatic ring, preventing π-orbital overlap between the vinyl group and the benzene ring. The e value is correspondingly shifted positively due to the electron-withdrawing effect of five chlorine atoms. For radical copolymerization, this means pentachlorostyrene will exhibit markedly different reactivity ratios than styrene or mono/dichlorostyrenes when paired with any comonomer.

Radical copolymerization Monomer reactivity ratios Q-e scheme Steric inhibition of resonance

Thermal Homopolymerization Resistance: Quantitative Comparison with Styrene

Pentachlorostyrene demonstrates exceptional resistance to spontaneous thermal polymerization, remaining fluid and unpolymerized after two weeks in direct sunlight, after 24 hours at 200°C, and after 6 hours at 200°C with a trace of sulfuric acid catalyst [1]. In marked contrast, styrene undergoes significant thermal auto-polymerization within hours at temperatures above 100°C and typically requires stabilized storage with inhibitors such as 4-tert-butylcatechol (TBC) at 10-15 ppm to prevent polymerization during shipping and storage.

Thermal polymerization resistance Monomer storage stability Inhibitor-free processing

Copolymerization Kinetics with Butadiene: Rate Comparison Against Styrene and Dichlorostyrenes

In emulsion copolymerization with butadiene under identical conditions, pentachlorostyrene enters the copolymer much more slowly than styrene [1]. In the same study, 2,5-dichlorostyrene entered the copolymer much more rapidly than styrene, while 2,6-dichlorostyrene behaved similarly to pentachlorostyrene with slow incorporation. The resulting butadiene-pentachlorostyrene copolymers exhibited quality indexes lower than the GR-S (styrene-butadiene) control, as did copolymers from mixed tri- and tetrachlorostyrenes.

Emulsion copolymerization Butadiene-styrene rubber Monomer incorporation rate GR-S type elastomers

Acute Aquatic Toxicity: LC₅₀ Comparison Across Six Chlorostyrene Congeners

The 96-h LC₅₀ of pentachlorostyrene to the harpacticoid copepod Nitocra spinipes is 0.056 mg/L, placing it among the more toxic chlorostyrene congeners tested [1]. This value is approximately 3-fold more toxic than octachlorostyrene (LC₅₀ = 0.068 mg/L) and approximately 180-fold more toxic than trans-hexachlorostyrene (LC₅₀ > 10 mg/L). The congener cis-heptachlorostyrene was the most toxic (LC₅₀ = 0.034 mg/L). None of the six tested chlorostyrenes, including pentachlorostyrene, were mutagenic in the Ames test using strains TA-98 and TA-100.

Acute toxicity Aquatic toxicology Nitocra spinipes Environmental risk assessment

Physical Property Differentiation: Density, Refractive Index, and Boiling Point vs. Styrene

Pentachlorostyrene is a colorless, slightly viscous oil with a measured density of 1.61 at 26°C and a boiling point of 311-312°C at atmospheric pressure [1]. Its refractive index is predicted at 1.622 . These values represent substantial increases over styrene (density ~0.91 g/cm³, bp 145°C, nD 1.546), reflecting the mass and polarizability contribution of five chlorine atoms. The density increase of approximately 77% directly impacts formulation weight and volumetric calculations in polymer synthesis.

Physical properties Monomer density Refractive index Boiling point Material selection

Environmental Persistence and Bioaccumulation: Log Kow and Sediment Occurrence vs. Octachlorostyrene

Pentachlorostyrene has an estimated log Kow of 5.60-6.12, with experimental log P values for chlorostyrenes as a class reported in the range of 6.86-7.68, comparable to DDT (log P = 6.19) [1]. In fluvial sediments impacted by chlorine-alkali plant effluents, seven distinct pentachlorostyrene congeners were identified at concentrations ranging from 76 to 16,000 ng/g dry weight, alongside fifteen hexachlorostyrenes and octachlorostyrene [2]. In fish oil samples, 2,3,4,5,6-pentachlorostyrene was found as the dominant chlorostyrene congener in some samples, while (E)-β-2,3,4,5,6-hexachlorostyrene or octachlorostyrene dominated in others, indicating source-specific congener patterns.

Environmental fate Log Kow Bioaccumulation Sediment contamination Environmental forensics

Pentachlorostyrene: Evidence-Based Application Scenarios for Procurement Decision-Making


Specialty Halogenated Copolymer Synthesis Requiring Inhibitor-Free High-Temperature Processing

Pentachlorostyrene's demonstrated thermal stability—remaining unpolymerized after 24 hours at 200°C and after 6 hours at 200°C with acid catalyst—enables polymerization processes at elevated temperatures without premature gelation [1]. This property directly supports the synthesis of halogenated copolymers for chemically resistant coatings and membranes where high-temperature bulk or solution polymerization is required, eliminating the need for inhibitor removal steps that are mandatory when using styrene.

Environmental Analytical Reference Standard for Chlorostyrene Congener-Specific Monitoring

The confirmed presence of seven distinct pentachlorostyrene congeners in environmental matrices at concentrations up to 16,000 ng/g dry weight, and its identification as a dominant congener in certain fish oil samples, establishes pentachlorostyrene as an essential calibrant for GC-MS congener-specific analysis [2][3]. Analytical laboratories monitoring chlorine-alkali plant emissions or conducting environmental forensics require pure pentachlorostyrene reference material to quantify this specific congener pattern, which cannot be accomplished using octachlorostyrene or hexachlorostyrene standards alone.

Combustion Toxicology Research Using Pentachlorostyrene as a Defined Pyrolysis Product Tracer

Pentachlorostyrene has been experimentally identified as a specific thermal decomposition product formed during the pyrolysis of cyclodiene pesticides such as dieldrin [4]. Its distinct GC retention characteristics and mass spectrum make it a valuable quantitative tracer in combustion toxicology studies. Researchers investigating thermal degradation pathways of chlorinated pesticides require certified pentachlorostyrene for calibration and quantification, as alternative chlorostyrene congeners exhibit different formation kinetics and fragmentation patterns.

Structure-Reactivity Relationship Studies of Steric Effects in Vinyl Monomer Polymerization

Pentachlorostyrene serves as a definitive model compound for investigating steric inhibition of resonance in vinyl polymerization, with its Alfrey-Price Q value of 0.22 representing one of the most dramatically reduced resonance parameters among substituted styrenes [5]. This makes it an irreplaceable experimental probe in academic and industrial research on quantitative structure-reactivity relationships (QSRR) for free-radical polymerization, where the magnitude of the steric effect must be isolated from purely electronic substituent effects.

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